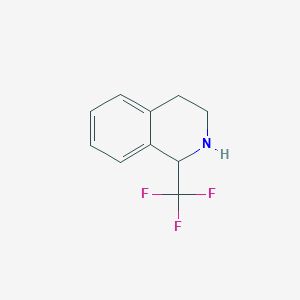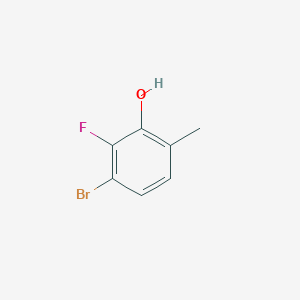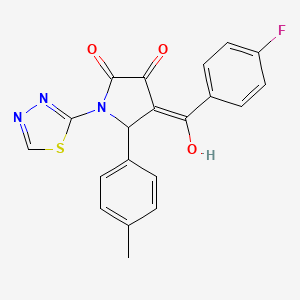
4-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide, also known as MLN4924, is a small molecule inhibitor that has gained attention in scientific research due to its potential as an anti-cancer drug. This compound is a potent inhibitor of the NEDD8-activating enzyme (NAE), which plays a crucial role in the regulation of cellular processes such as cell cycle progression, DNA damage response, and apoptosis.
作用機序
The mechanism of action of 4-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide involves the inhibition of NAE, which is responsible for activating the ubiquitin-like protein NEDD8. NEDD8 conjugation is essential for the function of several cellular pathways, including the cullin-RING ubiquitin ligases (CRLs) that are involved in the degradation of proteins. This compound inhibits NAE by binding to its active site and preventing the activation of NEDD8. This leads to the accumulation of NEDD8-conjugated proteins, which disrupts the function of CRLs and other cellular pathways.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest, DNA damage, and apoptosis in cancer cells. The accumulation of NEDD8-conjugated proteins by this compound disrupts the function of several cellular pathways that are critical for cancer cell survival, including the CRLs that are involved in the degradation of oncogenic proteins. This compound also inhibits the DNA damage response pathway, which is important for repairing DNA damage and preventing the accumulation of mutations that can lead to cancer. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation.
実験室実験の利点と制限
4-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide has several advantages for lab experiments, including its potency and specificity for NAE inhibition, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its anti-inflammatory effects. However, this compound also has limitations, including its toxicity and potential off-target effects. This compound has been shown to have dose-dependent toxicity in several animal models, and its long-term effects on normal cells and tissues are not well understood.
将来の方向性
4-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide has shown promising results in preclinical and clinical studies, but several challenges remain before it can be used as an anti-cancer drug. Future research should focus on understanding the long-term effects of this compound on normal cells and tissues, identifying biomarkers that can predict patient response to this compound, and developing combination therapies that can enhance the efficacy of this compound. Additionally, this compound has potential applications beyond cancer therapy, including the treatment of inflammatory diseases and viral infections. Future research should explore these potential applications and identify new targets for this compound.
合成法
The synthesis of 4-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment. The detailed synthesis method is beyond the scope of this paper, but it has been reported in several scientific publications.
科学的研究の応用
4-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide has been extensively studied in preclinical and clinical settings for its potential as an anti-cancer drug. The inhibition of NAE by this compound leads to the accumulation of NEDD8-conjugated proteins, which in turn disrupts the function of several cellular pathways that are critical for cancer cell survival. This compound has shown promising results in inhibiting the growth of various cancer cell lines, including leukemia, lymphoma, breast, lung, prostate, and colon cancer.
特性
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O5/c1-13-12-16(25(29)30)10-11-19(13)23-20(26)14-6-8-15(9-7-14)24-21(27)17-4-2-3-5-18(17)22(24)28/h2-12H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVPSEKVGOVQSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-nitrobenzamide](/img/structure/B2620866.png)
![[4-(2-Furylcarbonyl)piperazino][6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazin-2-yl]methanone](/img/structure/B2620867.png)
![N-[(E)-3-Methylsulfonylprop-2-enyl]-4-(piperidin-1-ylmethyl)benzamide](/img/structure/B2620869.png)
![N~1~-(2,4-difluorophenyl)-2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1(6H)-pyrimidinyl]acetamide](/img/structure/B2620870.png)


![N-[2-Cyano-1-(dimethylamino)propan-2-yl]-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2620873.png)
![1-methyl-3-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2620874.png)


![N-(4-Chlorophenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2620882.png)

![N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}glycine](/img/structure/B2620884.png)